Cas no 1270397-19-7 (2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol)

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo-fluorophenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both amino and hydroxyl functional groups allows for selective modifications, making it valuable in the preparation of pharmaceuticals, ligands, and asymmetric catalysts. The bromo and fluoro substituents on the aromatic ring contribute to its reactivity in cross-coupling reactions and further functionalization. Its well-defined stereochemistry is advantageous for applications requiring enantioselective synthesis. This compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol structure
1270397-19-7 structure
Product Name:2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
CAS No:1270397-19-7
MF:C8H9BrFNO
MW:234.065564870834
CID:5583224
PubChem ID:77130184
Update Time:2025-08-05

2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-2-(2-BROMO-4-FLUOROPHENYL)ETHAN-1-OL
    • 2-amino-2-(2-bromo-4-fluorophenyl)ethanol
    • Benzeneethanol, β-amino-2-bromo-4-fluoro-
    • 1270397-19-7
    • EN300-1914434
    • 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
    • Inchi: 1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2
    • InChI Key: LKWDLMLGGNIHLA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(CO)N)F

Computed Properties

  • Exact Mass: 232.98515g/mol
  • Monoisotopic Mass: 232.98515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.619±0.06 g/cm3(Predicted)
  • Boiling Point: 345.1±37.0 °C(Predicted)
  • pka: 12.31±0.10(Predicted)

2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1914434-0.05g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1914434-0.1g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
0.1g
$615.0 2023-09-17
Enamine
EN300-1914434-0.25g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1914434-0.5g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1914434-1.0g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
1g
$914.0 2023-05-31
Enamine
EN300-1914434-2.5g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1914434-5.0g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
5g
$2650.0 2023-05-31
Enamine
EN300-1914434-10.0g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
10g
$3929.0 2023-05-31
Enamine
EN300-1914434-1g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
1g
$699.0 2023-09-17
Enamine
EN300-1914434-5g
2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
1270397-19-7
5g
$2028.0 2023-09-17

Additional information on 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Introduction to 2-Amino-2-(2-Bromo-4-Fluorophenyl)Ethan-1-Ol (CAS No. 1270397-19-7)

The compound 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, identified by the CAS number 1270397-19-7, is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound, often referred to as fluorobromophenethylamine alcohol, has garnered attention due to its unique structural properties and potential for use in drug development and material science.

The molecular structure of 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol consists of a central ethanediol backbone with an amino group (-NH₂) and a hydroxyl group (-OH) attached to the same carbon atom. The aromatic ring is substituted with a bromine atom at the 2-position and a fluorine atom at the 4-position, creating a unique electronic environment that influences its reactivity and biological activity. This substitution pattern also contributes to its stability and solubility properties, making it suitable for various synthetic applications.

Recent studies have highlighted the potential of fluorobromophenethylamine alcohol in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the field of oncology. The compound's ability to act as a chiral building block has been exploited in asymmetric synthesis, enabling the creation of enantiomerically pure molecules with potential therapeutic benefits.

In addition to its pharmaceutical applications, CAS No. 1270397-19-7 has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, making them suitable for use in thin-film transistors and organic light-emitting diodes (OLEDs).

The synthesis of fluorobromophenethylamine alcohol typically involves multi-step processes that require precise control over reaction conditions. Common methods include nucleophilic substitution reactions and coupling reactions, often utilizing palladium catalysts to facilitate bond formation. The optimization of these synthetic routes has been a focus of recent research, with studies aiming to improve yield and reduce production costs.

In terms of biological activity, CAS No. 1270397-19-7 has been shown to exhibit moderate inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in the treatment of metabolic disorders, though further research is required to fully understand its mechanism of action and toxicity profile.

The environmental impact of fluorobromophenethylamine alcohol is another area of interest. Studies have examined its biodegradability and persistence in various environmental matrices, with findings indicating that it undergoes slow degradation under aerobic conditions. These insights are crucial for assessing its safety profile and ensuring responsible use in industrial applications.

In conclusion, the compound CAS No. 1270397-19-..........................................

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm